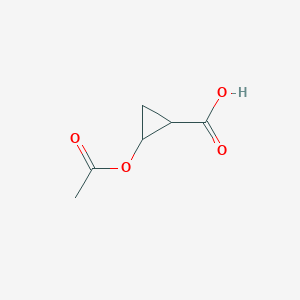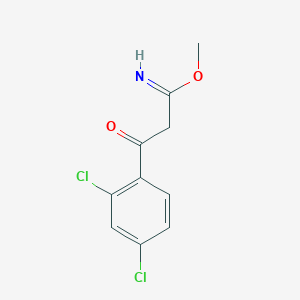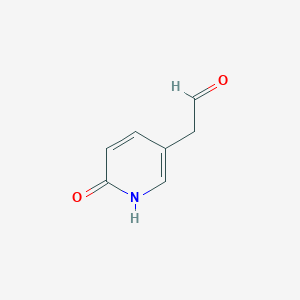
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is an organic compound belonging to the class of pyridinones It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an aldehyde group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminocrotonaldehyde with acetoacetic ester, followed by cyclization and oxidation to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid.
Reduction: 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)acetaldehyde.
Substitution: Various substituted pyridinone derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
- 2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is unique due to its specific structural features, including the presence of both a keto and an aldehyde group on the pyridine ring
Eigenschaften
Molekularformel |
C7H7NO2 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-(6-oxo-1H-pyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-3-6-1-2-7(10)8-5-6/h1-2,4-5H,3H2,(H,8,10) |
InChI-Schlüssel |
LTHJLBMECJFTON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC=C1CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


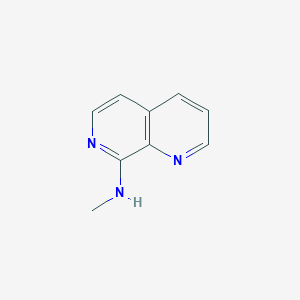
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
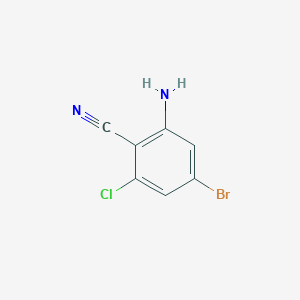
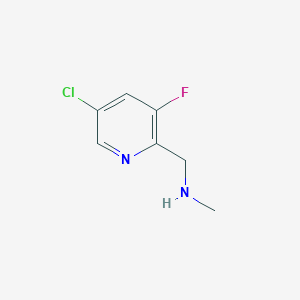
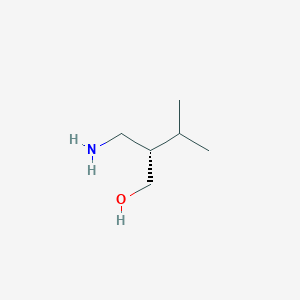

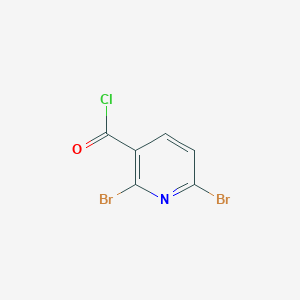
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)



